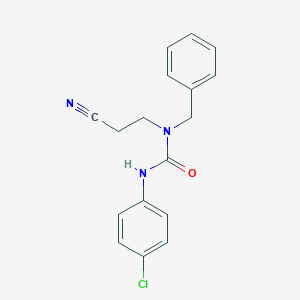![molecular formula C13H17NO5 B240494 5-[(3,4-Dimethoxyphenyl)amino]-5-oxopentanoic acid](/img/structure/B240494.png)
5-[(3,4-Dimethoxyphenyl)amino]-5-oxopentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(3,4-Dimethoxyphenyl)amino]-5-oxopentanoic acid, also known as DOPA, is an amino acid derivative that has been extensively studied for its potential applications in scientific research. DOPA is a non-proteinogenic amino acid, which means that it is not incorporated into proteins in the same way as the 20 standard amino acids. Instead, DOPA has been shown to have a range of biochemical and physiological effects that make it a valuable tool for researchers in a variety of fields.
Mécanisme D'action
The mechanism of action of 5-[(3,4-Dimethoxyphenyl)amino]-5-oxopentanoic acid is complex and multifaceted. This compound has been shown to act as a competitive inhibitor of tyrosinase, which is the enzyme responsible for the production of melanin. By inhibiting tyrosinase, this compound can reduce the production of melanin and may have applications in the treatment of hyperpigmentation disorders. This compound has also been shown to act as a substrate for dopa decarboxylase, which is involved in the biosynthesis of neurotransmitters such as dopamine and norepinephrine. By acting as a substrate for dopa decarboxylase, this compound can increase the production of these neurotransmitters and may have applications in the treatment of neurological disorders.
Biochemical and Physiological Effects:
This compound has a range of biochemical and physiological effects that make it a valuable tool for scientific research. One of the most significant effects of this compound is its ability to act as a substrate for enzymes involved in the biosynthesis of melanin and neurotransmitters. By acting as a substrate, this compound can increase the production of these compounds and may have applications in the treatment of related disorders. This compound has also been shown to have antioxidant properties, which may make it useful in the treatment of oxidative stress-related disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 5-[(3,4-Dimethoxyphenyl)amino]-5-oxopentanoic acid in scientific research is its versatility. This compound can be used in a wide range of experiments, including enzyme kinetics studies, cell culture experiments, and animal studies. This compound is also relatively easy to synthesize, which makes it readily available for researchers. However, one limitation of using this compound is that it is not a natural amino acid and may not accurately reflect the behavior of endogenous amino acids in biological systems. Additionally, this compound has a relatively short half-life in vivo, which may limit its usefulness in certain applications.
Orientations Futures
There are several future directions for research on 5-[(3,4-Dimethoxyphenyl)amino]-5-oxopentanoic acid. One area of interest is the development of new synthetic methods for this compound that are more efficient and cost-effective. Another area of interest is the development of new applications for this compound, such as in the treatment of neurological disorders or as a tool for studying the mechanisms of enzyme-catalyzed reactions. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in scientific research.
Méthodes De Synthèse
The synthesis of 5-[(3,4-Dimethoxyphenyl)amino]-5-oxopentanoic acid is a complex process that involves several steps. One common method for synthesizing this compound involves the reaction of 3,4-dimethoxyaniline with diethyl oxalate to form a diethyl 3,4-dimethoxyphenylamino-5-oxopentanedioate intermediate. This intermediate is then hydrolyzed to form this compound. Other methods for synthesizing this compound have also been developed, including the use of alternative starting materials and reaction conditions.
Applications De Recherche Scientifique
5-[(3,4-Dimethoxyphenyl)amino]-5-oxopentanoic acid has been used in a wide range of scientific research applications. One of the most common uses of this compound is in the study of enzyme kinetics and mechanisms. This compound is a substrate for several enzymes, including tyrosinase and dopa decarboxylase, which are involved in the biosynthesis of melanin and neurotransmitters, respectively. By studying the kinetics and mechanisms of these enzymes using this compound as a substrate, researchers can gain insights into the underlying biochemical processes.
Propriétés
Formule moléculaire |
C13H17NO5 |
|---|---|
Poids moléculaire |
267.28 g/mol |
Nom IUPAC |
5-(3,4-dimethoxyanilino)-5-oxopentanoic acid |
InChI |
InChI=1S/C13H17NO5/c1-18-10-7-6-9(8-11(10)19-2)14-12(15)4-3-5-13(16)17/h6-8H,3-5H2,1-2H3,(H,14,15)(H,16,17) |
Clé InChI |
WCXWKSSQOZKMPU-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)NC(=O)CCCC(=O)O)OC |
SMILES canonique |
COC1=C(C=C(C=C1)NC(=O)CCCC(=O)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{4-[2-(methylamino)-2-oxoethyl]phenyl}-3-phenylpropanamide](/img/structure/B240429.png)
![N-[3-(acetylamino)-2-methylphenyl]propanamide](/img/structure/B240432.png)

![4-{[(4-chlorophenyl)acetyl]amino}-N-methylbenzamide](/img/structure/B240447.png)
![N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-4-ethoxybenzamide](/img/structure/B240448.png)
![3-chloro-N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}benzamide](/img/structure/B240461.png)

![N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-4-fluorobenzamide](/img/structure/B240485.png)
![4-({[(4-chlorophenyl)amino]carbonyl}amino)-N-methylbenzamide](/img/structure/B240488.png)
![N-{4-[(methylamino)carbonyl]phenyl}isonicotinamide](/img/structure/B240489.png)
![5-{4-[(Methylamino)carbonyl]anilino}-5-oxopentanoic acid](/img/structure/B240490.png)
![4-{[(2-methoxyphenoxy)acetyl]amino}-N-methylbenzamide](/img/structure/B240499.png)
![3-{Benzyl[(4-chlorophenyl)sulfonyl]amino}propanamide](/img/structure/B240503.png)
![N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-2-ethoxybenzamide](/img/structure/B240522.png)